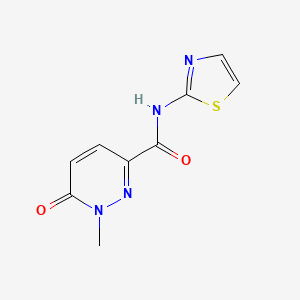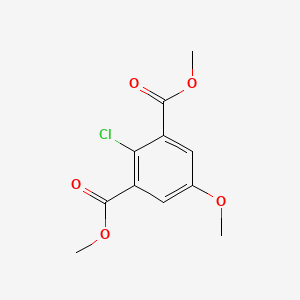
2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is not fully understood. However, it has been suggested that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the Akt/mTOR signaling pathway. This inhibition results in the downregulation of various anti-apoptotic proteins, leading to the activation of caspases and subsequent apoptosis.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has also been found to exhibit anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile in lab experiments is its potent anti-cancer activity against various cancer cell lines. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile. One of the potential directions is to investigate the compound's efficacy in animal models and clinical trials for cancer treatment. Another direction is to explore the compound's anti-inflammatory and antioxidant properties and their potential applications in treating various inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new treatments for cancer and other diseases.
Synthesemethoden
The synthesis of 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves the reaction of 4-piperidone hydrochloride, 4-hydroxy-2H-chromen-2-one, and 2-chloronicotinonitrile in the presence of a base. This reaction results in the formation of the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
2-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c22-13-14-4-3-9-23-20(14)27-15-7-10-24(11-8-15)21(26)19-12-17(25)16-5-1-2-6-18(16)28-19/h1-6,9,12,15H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGAUKMFFRWTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B2623707.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2623710.png)

![2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2623714.png)



![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2623719.png)
![N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide](/img/structure/B2623720.png)
![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2623722.png)


![1-[(4-fluorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2623727.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2623730.png)